molecular formula C10H12ClN3 B2937412 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine CAS No. 144449-19-4

2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine

Cat. No.: B2937412
CAS No.: 144449-19-4
M. Wt: 209.68
InChI Key: AIKJUIAALVIMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound featuring a bicyclic imidazo[1,2-b]pyridazine core. The molecule is substituted with a tert-butyl group at position 2 and a chlorine atom at position 6 (Figure 1). Its synthesis typically involves nucleophilic substitution or cross-coupling reactions using 6-chloroimidazo[1,2-b]pyridazine as a precursor, followed by regioselective functionalization .

Properties

IUPAC Name

2-tert-butyl-6-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)7-6-14-9(12-7)5-4-8(11)13-14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKJUIAALVIMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-aminopyridazine derivative with tert-butyl isocyanide and a chlorinating agent. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Substitution Reactions

The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyridazine ring.

Key Reactions:

  • Amination : Reacts with primary/secondary amines (e.g., piperazine, morpholine) under microwave irradiation (100–120°C) in polar aprotic solvents (DMF, DMSO) to yield 6-amino derivatives .

  • Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids produces biaryl derivatives. For example, coupling with 4-cyanophenylboronic acid generates 6-aryl analogs .

  • Thiolation : Treatment with thiols (e.g., benzyl mercaptan) in the presence of NaH forms 6-thioether derivatives, enhancing lipophilicity.

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsProductYield (%)Source
AminationPiperazine, DMF, 120°C, 4h6-Piperazinylimidazo[1,2-b]pyridazine75–82
Suzuki Coupling4-Cyanophenylboronic acid, Pd(PPh₃)₄6-(4-Cyanophenyl)imidazo[1,2-b]pyridazine68
ThiolationBenzyl mercaptan, NaH, THF, 60°C6-Benzylthioimidazo[1,2-b]pyridazine71

Cross-Coupling Reactions

The tert-butyl group enhances steric hindrance at the 2-position, directing reactivity to the 6-chloro site.

Sonogashira Coupling:

Reaction with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI in triethylamine yields 6-alkynyl derivatives. These products serve as intermediates for click chemistry applications .

Buchwald–Hartwig Amination:

Palladium/Xantphos catalysts enable coupling with aryl amines, producing 6-arylamino derivatives with improved solubility .

Cycloaddition and Ring-Opening Reactions

The imidazo[1,2-b]pyridazine core participates in dipolar cycloadditions:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused isoxazoline derivatives under thermal conditions (80°C) .

  • Inverse Electron-Demand Diels–Alder (IEDDA) : Tetrazines react with the electron-deficient pyridazine ring to generate pyridotriazines, useful in bioorthogonal chemistry .

Table 2: Cycloaddition Reactions

ReactionReagents/ConditionsProductApplicationSource
1,3-Dipolar CycloadditionBenzoyl nitrile oxide, toluene, 80°CIsoxazoline-fused imidazopyridazineKinase inhibitor cores
IEDDA with Tetrazines3,6-Di(2-pyridyl)-1,2,4,5-tetrazinePyridotriazine derivativeBioconjugation probes

Functional Group Transformations

  • Oxidation : The tert-butyl group resists oxidation, but the chloro substituent can be oxidized to a hydroxyl group under strong acidic conditions (H₂SO₄/H₂O₂) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine, altering electronic properties .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with the tert-butyl group undergoing elimination at elevated temperatures .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but degrades in strong bases (pH > 12) via ring-opening.

Scientific Research Applications

The search results contain information about tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate and related compounds, but not specifically about "2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine." Therefore, a detailed article focusing solely on the applications of the exact compound requested cannot be provided based on the given search results.

However, information on related compounds and their applications can be provided.

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate

Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a synthetic organic compound featuring an imidazo[1,2-b]pyridazine structure.

Potential Biological Activities:

  • Inhibitor of kinases, particularly adaptor-associated kinase 1 (AAK1). AAK1 plays a critical role in cellular processes like endocytosis and synaptic vesicle recycling.
  • Potential anti-inflammatory and analgesic properties due to kinase inhibition capabilities.

Synthesis:

  • The synthesis of tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves multiple steps to generate the target compound with good yields and purity.

Potential Applications:

  • The specific substitution pattern and biological activity profile make it unique compared to similar compounds.
  • The tert-butyl group enhances lipophilicity and may favorably influence its pharmacokinetic properties.

Imidazo[1,2-b]pyridazines

  • A series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines having cyclic amines was synthesized and evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration .
  • Fused pyridazines with a piperidine or piperazine containing a benzhydryl group and a suitable spacer at the 6-position exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis .
  • One compound, 6a, showed potent antihistaminic activity with little blockade of central H1 receptors but complete blockade of peripheral H1 receptors. It also inhibited eosinophil infiltration of the skin caused by a topical antigen challenge in sensitized guinea pigs, while the antihistamine terfenadine was not effective .
  • Compound 6o, 2-[6-[[3-[4-(diphenylmethoxy)piperidino]propyl]amino]imidazo[1,2-b]pyridazin-2-yl]-2-methylpropionic acid dihydrate (TAK-427), having both antihistaminic and antiinflammatory activity, is undergoing clinical trials as a therapeutic agent for atopic dermatitis and allergic rhinitis .
  • The introduction of a tert-butyl group (5l) decreased inhibition of the specific binding of [3H]pyrilamine to H1 receptors in the cerebral cortex .

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, ion channels, and G-protein coupled receptors. The compound’s structure allows it to fit into the active site of these targets, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The tert-butyl group increases logP compared to polar substituents (e.g., COOH), affecting blood-brain barrier permeability .
  • Synthetic Accessibility : Microwave-assisted Suzuki coupling and Minisci alkylation improve yields for 2-aryl and 2-alkyl derivatives .

Regioselectivity Challenges

Early studies incorrectly assigned the regioselectivity of Minisci alkylation to position 8, but crystallographic data confirmed position 2 as the dominant site for radical addition in 6-chloroimidazo[1,2-b]pyridazine derivatives . This highlights the importance of structural validation when comparing substitution patterns.

Biological Activity

2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl group at the second position and a chlorine atom at the sixth position of the imidazo[1,2-b]pyridazine structure. Its molecular formula is C₁₁H₁₄ClN₃, with a molecular weight of approximately 215.67 g/mol. The unique structural attributes contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, including:

  • Anticancer Properties : Some derivatives have shown effectiveness against various cancer cell lines, indicating potential as anticancer agents.
  • JAK Inhibition : The compound has been identified as a potent inhibitor of Janus kinase (JAK) pathways, which are crucial in several diseases such as myeloproliferative disorders and inflammatory diseases .
  • Antiparasitic Activity : Certain derivatives have demonstrated efficacy against parasites like Plasmodium falciparum, suggesting potential in treating malaria .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis of similar compounds reveals notable differences in potency and selectivity:

Compound NameStructure FeaturesUnique Characteristics
6-Chloroimidazo[1,2-b]pyridazineChlorine at position 6Basic structure without tert-butyl substitution
3-Methylimidazo[1,2-b]pyridazineMethyl group at position 3Exhibits different biological activity profiles
6-Chloro-3-methylimidazo[1,2-b]pyridazineMethyl group at position 3Potentially different pharmacokinetics compared to tert-butyl derivative
6-Chloroimidazo[1,2-b]pyridazin-3-amineAmino group at position 3May show enhanced solubility and bioavailability

These variations highlight the significance of substituent placement on the compound's overall activity.

Anticancer Activity

A study evaluating the anticancer effects of imidazo[1,2-b]pyridazines demonstrated that derivatives like this compound exhibited cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

JAK Inhibition

In a series of experiments focusing on JAK inhibitors, this compound was found to inhibit JAK1, JAK2, and JAK3 with IC50 values indicating strong potency. This property makes it a candidate for treating conditions such as rheumatoid arthritis and certain cancers associated with JAK pathway dysregulation .

Antiparasitic Efficacy

In vitro studies showed that derivatives of this compound had low micromolar EC50 values against P. falciparum, suggesting effective antiparasitic properties. The structure-guided design approach allowed for optimization leading to compounds with improved potency against malaria parasites .

Q & A

Q. What are the established synthetic routes for 2-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine, and what are their key intermediates?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-amino-6-chloropyridazine with chloroacetaldehyde derivatives. For example, cyclocondensation in refluxing butanol yields 6-chloroimidazo[1,2-b]pyridazine as a key intermediate . Subsequent functionalization at the 2-position can be achieved through nucleophilic substitution using tert-butylamine or via palladium-catalyzed coupling. Route B (direct arylation) and Route C (Buchwald-Hartwig amination) are advanced strategies for introducing substituents while avoiding competing side reactions .

  • Key Intermediates :

  • Intermediate 1 : 3-Amino-6-chloropyridazine (starting material)
  • Intermediate 2 : 6-Chloroimidazo[1,2-b]pyridazine (core scaffold)
  • Intermediate 3 : 2-Bromo-6-chloroimidazo[1,2-b]pyridazine (for cross-coupling) .

Q. How is regioselectivity controlled during functionalization of the imidazo[1,2-b]pyridazine core?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, Minisci alkylation favors the C8 position due to radical stabilization at electron-deficient sites . In Suzuki-Miyaura couplings, the 3-position is typically activated for aryl group introduction, while the 6-chloro substituent remains inert under optimized conditions (e.g., Pd(OAc)₂/KOAc in pentan-1-ol) . Computational modeling (DFT) or crystallography is recommended to confirm regiochemical outcomes when NMR data is ambiguous .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in regiochemical assignments for derivatives?

  • Methodological Answer : Contradictions often arise from overlapping NMR signals or misinterpretation of coupling patterns. To resolve this:

X-ray Crystallography : Definitive structural confirmation (e.g., corrected regiochemistry in Minisci alkylation products) .

2D NMR (COSY, NOESY) : Differentiates between C3 and C8 substitution patterns by correlating proton-proton spatial relationships.

Isotopic Labeling : Tracking reaction pathways using ¹³C-labeled reagents.
For example, a corrected ACS Catalysis study used crystallography to confirm C8 alkylation in a previously misassigned derivative .

Q. How can palladium-catalyzed direct arylation be optimized for this compound under environmentally safe conditions?

  • Methodological Answer : Optimized Protocol :
  • Catalyst : 0.1 mol% Pd(OAc)₂ with KOAc as a base.

  • Solvent : Pentan-1-ol or diethyl carbonate (DEC) to replace toxic DMA .

  • Substrates : Electron-poor aryl bromides/chlorides (e.g., 4-bromonitrobenzene) achieve >75% yield.

  • Chemoselectivity : The 6-chloro group remains intact due to poor oxidative addition of electron-rich aryl chlorides under phosphine-free conditions .

    • Data Table :
Aryl HalideSolventYield (%)Reference
4-BromonitrobenzenePentanol78%
4-ChloronitrobenzeneDMA75%

Q. What methodologies are used to evaluate the kinase inhibitory or antiplasmodial activity of derivatives?

  • Methodological Answer :
  • Kinase Inhibition :

Biochemical Assays : Measure IC₅₀ values against PIM1 kinase using fluorescence polarization (e.g., K00135 derivative with IC₅₀ < 10 nM) .

Cellular Profiling : Assess cytotoxicity in cancer cell lines (e.g., gastric cancer models) .

  • Antiplasmodial Activity :

Plasmodium falciparum Assay : Determine EC₅₀ in vitro (e.g., compound 5a with EC₅₀ = 0.12 µM) .

Solubility Optimization : Introduce sulfonyl or methoxy groups to improve pharmacokinetics .

  • Structure-Activity Relationship (SAR) :
  • Key Modification : 3-(Pyridin-3-yl) groups enhance kinase binding .
  • Toxicity Mitigation : Reducing hERG inhibition by replacing basic amines with carbamates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.